Amylmetacresol (AMC) is a substituted phenolic compound (5-methyl-2-pentylphenol) widely procured as an active pharmaceutical ingredient (API) for its dual antimicrobial and local anesthetic properties. Unlike traditional crystalline antiseptics, AMC is a low-melting solid that transitions to a liquid at approximately 24°C, offering high solubility in ethanol, acetone, and lipid matrices [1]. In industrial and pharmaceutical procurement, AMC is prioritized over simpler phenols or generic alcohols because it simultaneously disrupts microbial lipid membranes and blocks voltage-gated sodium channels, eliminating the need to co-formulate separate biocidal and anesthetic agents to achieve symptomatic relief [2].
Substituting Amylmetacresol with baseline phenols or its common co-formulant, 2,4-dichlorobenzyl alcohol (DCBA), fundamentally compromises product performance. Generic phenols require high concentrations to achieve biocidal efficacy, introducing unacceptable toxicity and mucosal irritation [1]. While DCBA is often used alongside AMC, it cannot replace AMC's analgesic function; DCBA is a highly weak sodium channel blocker, whereas AMC is exceptionally potent [2]. Furthermore, replacing AMC with a dedicated local anesthetic like lidocaine shifts the formulation into a more stringent regulatory classification while losing the synergistic, rapid virucidal kinetics that AMC provides [3]. Consequently, AMC is uniquely positioned for formulations requiring immediate, low-toxicity symptomatic pain relief combined with rapid pathogen reduction.
Amylmetacresol provides potent local anesthetic effects by blocking voltage-operated neuronal (NaV1.2) sodium channels. In whole-cell patch-clamp assays, AMC demonstrated an IC50 of 53.6 µM, making it 10 to 20 times more potent than the standard local anesthetic lidocaine. In contrast, its common co-formulant 2,4-dichlorobenzyl alcohol (DCBA) exhibited a much weaker IC50 of 661.6 µM [1].
| Evidence Dimension | Sodium channel blockade (IC50 at -150 mV) |
| Target Compound Data | 53.6 µM |
| Comparator Or Baseline | DCBA (661.6 µM) and Lidocaine (baseline) |
| Quantified Difference | AMC is ~12x more potent than DCBA and 10-20x more potent than lidocaine. |
| Conditions | Heterologously expressed NaV1.2 channels in HEK 293 cells in vitro |
Justifies the selection of AMC as the primary pain-relieving API in OTC formulations, outperforming both its common co-formulant and standard anesthetics.
When evaluated for broad-spectrum bactericidal activity, Amylmetacresol exhibits a Rideal-Walker (phenol) coefficient of 250 [1]. This indicates that AMC is 250 times more effective than the historical standard, phenol, against standard microbial strains such as Salmonella typhi.
| Evidence Dimension | Rideal-Walker (Phenol) Coefficient |
| Target Compound Data | 250 |
| Comparator Or Baseline | Phenol (Coefficient = 1) |
| Quantified Difference | 250-fold higher microbicidal efficacy than baseline phenol. |
| Conditions | Standard microbe suspension test (e.g., Salmonella typhi) |
Enables formulators to achieve equivalent biocidal activity using 250 times less active material compared to baseline phenol, drastically reducing toxicity and raw material volume.
AMC demonstrates rapid-acting virucidal properties independent of co-formulants. When tested as a free active substance against parainfluenza virus type 3, AMC achieved a 4.18 to 4.56 log10 reduction (mean 4.31 log10) in viral titer within just 1 minute of incubation, compared to negligible reductions in the placebo baseline [1].
| Evidence Dimension | Viral titer reduction (log10) |
| Target Compound Data | Mean 4.31 log10 reduction |
| Comparator Or Baseline | Placebo baseline (0-0.43 log10 reduction) |
| Quantified Difference | >3.8 log10 greater reduction than baseline within 1 minute. |
| Conditions | In vitro incubation with parainfluenza virus type 3 for 1 minute |
Validates AMC's suitability for fast-acting topical and oral applications where contact time is inherently limited to a few minutes.
AMC is a substituted phenolic derivative with a pentyl group that significantly lowers its melting point to approximately 24°C, allowing it to be processed as a liquid or low-melting solid at room temperature[1]. In contrast, its frequent co-formulant DCBA is a crystalline solid with a melting point of 55-58°C [2]. AMC is also highly soluble in ethanol and lipid matrices.
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | 24°C (Liquid/low-melting solid) |
| Comparator Or Baseline | DCBA (55-58°C, crystalline solid) |
| Quantified Difference | 31-34°C lower melting point than DCBA. |
| Conditions | Standard atmospheric pressure |
Dictates distinct manufacturing workflows, as AMC can be incorporated into lipid phases or cold-mixed in liquid formulations without the high-temperature dissolution required for solid APIs.
Due to its potent sodium channel blocking ability (IC50 = 53.6 µM) and rapid virucidal kinetics (>4.3 log10 reduction at 1 minute), AMC is the optimal API for throat lozenges requiring simultaneous antimicrobial and local anesthetic effects without the regulatory burden of scheduled anesthetics like lidocaine [1],[2].
Leveraging its Rideal-Walker coefficient of 250, AMC is highly suited for topical disinfectants and skin preparations where high microbicidal efficacy must be achieved at very low API concentrations to avoid the mucosal irritation associated with standard phenolic compounds [3].
Because AMC melts at 24°C and exhibits high lipophilicity, it is uniquely suited for cold-processed liquid formulations, oil-based throat sprays, and emulsions where solid crystalline APIs (like DCBA, melting at 55-58°C) might precipitate or require energy-intensive thermal dissolution [3].
Corrosive;Irritant;Health Hazard;Environmental Hazard